molecular formula C22H36O5 B14290005 Benzenedecanoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester CAS No. 138729-63-2

Benzenedecanoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester

Cat. No.: B14290005
CAS No.: 138729-63-2
M. Wt: 380.5 g/mol
InChI Key: JWLOPMQJYGPBAQ-UHFFFAOYSA-N
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Description

Benzenedecanoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes a benzenedecanoic acid backbone with three methoxy groups and one methyl group, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenedecanoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester typically involves the esterification of benzenedecanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The use of a dehydrating agent, such as sulfuric acid, can help drive the reaction to completion by removing the water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenedecanoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: Benzenedecanoic acid and ethanol.

    Reduction: Corresponding alcohols.

    Transesterification: Different esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of benzenedecanoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenedecanoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

138729-63-2

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 10-(2,3,4-trimethoxy-6-methylphenyl)decanoate

InChI

InChI=1S/C22H36O5/c1-6-27-20(23)15-13-11-9-7-8-10-12-14-18-17(2)16-19(24-3)22(26-5)21(18)25-4/h16H,6-15H2,1-5H3

InChI Key

JWLOPMQJYGPBAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCC1=C(C(=C(C=C1C)OC)OC)OC

Origin of Product

United States

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